molecular formula C18H24N4O4S B2595713 ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1297612-22-6

ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2595713
CAS RN: 1297612-22-6
M. Wt: 392.47
InChI Key: VOFCNPWXVXGUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, also known as TAK-063, is a novel and potent small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme that regulates the levels of cyclic nucleotides, which are involved in many physiological processes in the brain. TAK-063 has shown promising results in preclinical studies and is being investigated for its potential therapeutic use in the treatment of various neuropsychiatric disorders.

Scientific Research Applications

Anti-Cancer Properties

This compound has garnered attention due to its potential anti-cancer effects. Researchers have explored its ability to inhibit cancer cell growth and proliferation. Specifically, it may interfere with signaling pathways involved in tumor development and progression. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types .

Tyrosine Kinase Inhibition

Similar to Imatinib (commercially known as Gleevec), this compound targets tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling, and their dysregulation is associated with various diseases, including cancer. By inhibiting these enzymes, the compound may disrupt aberrant signaling pathways and potentially lead to therapeutic benefits .

Structural Studies and Crystallography

Researchers have investigated the crystal structure of this compound. It exists in an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its three-dimensional arrangement aids in drug design and optimization .

Drug Delivery Systems

Given its structural features, this compound could serve as a building block for drug delivery systems. Its piperazine moiety and sulfonamide group offer opportunities for functionalization and targeted drug release. Scientists explore its use in nanocarriers and micelles for efficient drug delivery .

Pharmacokinetics and Metabolism

Studying the metabolism and pharmacokinetics of this compound is essential for drug development. Researchers investigate its stability, bioavailability, and potential interactions with other drugs. Insights into its metabolic pathways guide dosing regimens and safety profiles .

Chemical Biology and Medicinal Chemistry

In the realm of chemical biology, this compound serves as a valuable tool for understanding biological processes. Medicinal chemists explore its derivatives and analogs to optimize pharmacological properties. By modifying specific functional groups, they aim to enhance potency, selectivity, and solubility .

properties

IUPAC Name

ethyl 5-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-14(3)19-20-17(16)27(24,25)22-10-8-21(9-11-22)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFCNPWXVXGUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

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